molecular formula C21H25NO4 B12293465 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster

Cat. No.: B12293465
M. Wt: 355.4 g/mol
InChI Key: PRLSWTLNRIGWDK-UHFFFAOYSA-N
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Description

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group, a phenylbutanoic acid moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the ester: The protected amine is then reacted with a suitable acid chloride to form the ester linkage.

    Introduction of the phenylbutanoic acid moiety: The ester is then coupled with a phenylbutanoic acid derivative under appropriate conditions to form the desired compound.

    Deprotection: Finally, the protecting group is removed to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The binding of the compound to its target can induce conformational changes that modulate the activity of the target protein, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and a potential lead compound for drug development.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-[(1-oxo-1-phenylmethoxypropan-2-yl)amino]-4-phenylbutanoate

InChI

InChI=1S/C21H25NO4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17/h3-12,16,19,22H,13-15H2,1-2H3

InChI Key

PRLSWTLNRIGWDK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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